molecular formula C53H42O10 B566328 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose CAS No. 100740-75-8

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose

Cat. No.: B566328
CAS No.: 100740-75-8
M. Wt: 838.909
InChI Key: CBFXEUSWGYYNPD-OACIUDSYSA-N
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Description

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose is a complex carbohydrate derivative that plays a significant role in the field of biomedicine. This compound is known for its versatility and is extensively used in the synthesis of carbohydrate-based drugs and pharmaceutical intermediates. Its unique structure makes it a valuable component in the development of therapeutic agents targeting various ailments, including cancer, diabetes, and inflammation.

Preparation Methods

The synthesis of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose involves multiple steps. One common method includes the protection of the hydroxyl groups of galactopyranose with benzoyl and trityl groups. The reaction typically involves the use of reagents such as benzoyl chloride and trityl chloride in the presence of a base like pyridine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective protection of the hydroxyl groups . Industrial production methods may involve scaling up these reactions under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and yield .

Chemical Reactions Analysis

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce carbonyl functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The benzoyl and trityl protecting groups can be selectively removed or substituted under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is utilized in the study of carbohydrate-protein interactions and the development of glycan-based probes.

    Medicine: It serves as a precursor in the synthesis of therapeutic agents for treating diseases like cancer and diabetes.

    Industry: The compound is employed in the production of pharmaceutical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose involves its role as a protective group in carbohydrate chemistry. The benzoyl and trityl groups protect the hydroxyl functionalities of the galactopyranose, allowing selective reactions to occur at other positions on the molecule. This selective protection is crucial for the synthesis of complex carbohydrate structures and the development of glycosylated drugs.

Comparison with Similar Compounds

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose can be compared with similar compounds such as:

    1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-glucopyranose: Similar in structure but derived from glucose instead of galactose.

    1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another protected galactopyranose derivative, but with acetyl groups instead of benzoyl and trityl groups.

    Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside: A thioglycoside derivative with benzyl protecting groups.

These compounds share similar protective functionalities but differ in their specific protecting groups and the sugars they are derived from, highlighting the unique properties and applications of this compound .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2/t44-,45+,46+,47-,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFXEUSWGYYNPD-OACIUDSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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